2-(3-CHLOROPHENOXY)-1-[4-(2-PYRIMIDINYL)PIPERAZINO]-1-PROPANONE
Overview
Description
2-(3-CHLOROPHENOXY)-1-[4-(2-PYRIMIDINYL)PIPERAZINO]-1-PROPANONE is a useful research compound. Its molecular formula is C17H19ClN4O2 and its molecular weight is 346.8 g/mol. The purity is usually 95%.
The exact mass of the compound 2-{4-[2-(3-chlorophenoxy)propanoyl]-1-piperazinyl}pyrimidine is 346.1196536 g/mol and the complexity rating of the compound is 411. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis and Biological Activity
Research has been conducted on the synthesis of novel compounds and their biological activities, including anti-inflammatory, analgesic, and antimicrobial properties. For instance, a study involved the synthesis of novel heterocyclic compounds derived from visnaginone and khellinone, showing significant anti-inflammatory and analgesic activities (A. Abu‐Hashem, S. Al-Hussain, M. Zaki, 2020). Another research focused on the growth inhibition of Cryptococcus neoformans by specific pyrimidine derivatives, highlighting their potential as selective growth inhibitors (Y. Fellah et al., 1996).
Antineoplastic and Neuroprotective Effects
Compounds with a pyrimidine scaffold have been evaluated for their potential antineoplastic and neuroprotective effects. For example, BW619C89, a sodium channel antagonist, demonstrated cerebroprotective effects and functional recovery improvement in a rodent model of stroke (S.E Smith et al., 1997).
Antimicrobial and Antifungal Activities
Synthesis of pyrimidine derivatives has also been investigated for antimicrobial and antifungal activities. Research includes the development of compounds displaying a broad spectrum of activity against bacterial flora and specific pathogens, such as Corynebacterium xerosis and Arcanobacterium haemolyticum (Y. Fellahi et al., 1995).
Sigma-1 Receptor Antagonists and Neuropathic Pain
Another area of research involves the synthesis of pyrimidines as potent sigma-1 receptor antagonists, showing significant potential for treating neuropathic pain. One study highlighted a compound with high binding affinity to the σ1R receptor and antinociceptive effects in animal models of neuropathic pain (Yu Lan et al., 2014).
Anti-Histaminic Activity
Novel pyrimidines synthesized through the condensation of chalcones with guanidine HCl were tested for their anti-histaminic activity, showing significant potential when compared to reference drugs (S. Rahaman et al., 2009).
Properties
IUPAC Name |
2-(3-chlorophenoxy)-1-(4-pyrimidin-2-ylpiperazin-1-yl)propan-1-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19ClN4O2/c1-13(24-15-5-2-4-14(18)12-15)16(23)21-8-10-22(11-9-21)17-19-6-3-7-20-17/h2-7,12-13H,8-11H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WMVZJYCQBOLWCM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CCN(CC1)C2=NC=CC=N2)OC3=CC(=CC=C3)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClN4O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
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